Selexipag-d10 is a deuterated analog of Selexipag, a non-prostanoid prostacyclin receptor agonist primarily used in the treatment of pulmonary arterial hypertension. This compound acts by selectively activating the prostacyclin receptor, which leads to vasodilation and inhibition of platelet aggregation. Selexipag-d10 is characterized by its molecular formula and has a molecular weight of approximately 506.68 g/mol .
Selexipag-d10 is derived from Selexipag, which was developed by Actelion Pharmaceuticals and is marketed under the trade name Uptravi. It falls under the classification of antihypertensive agents and vasodilators, specifically targeting the prostacyclin pathway to manage pulmonary arterial hypertension . In terms of chemical classification, it is categorized as a blood modifier agent and an antiplatelet agent .
The synthesis of Selexipag-d10 involves several key steps that leverage deuterated reagents to incorporate deuterium into the molecular structure. A notable preparation method includes the use of organic solvents such as 1,4-dioxane, combined with bases like sodium tert-butoxide or potassium tert-butoxide. The reaction typically occurs at temperatures ranging from 25°C to 35°C and utilizes techniques such as thin-layer chromatography for monitoring reaction completion .
The general synthetic pathway can be summarized as follows:
This method is designed to yield high-purity Selexipag-d10 with minimal by-products, making it suitable for industrial production .
The molecular structure of Selexipag-d10 exhibits a complex arrangement characterized by various functional groups that contribute to its pharmacological activity. The IUPAC name for Selexipag-d10 is 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}-N-methanesulfonylacetamide-d10. Its structural formula includes:
The compound's InChI Key is QXWZQTURMXZVHJ-UHFFFAOYSA-N, which aids in its identification within chemical databases .
Selexipag-d10 participates in various chemical reactions typical for amides and sulfonamides, including nucleophilic substitutions and hydrolysis under specific conditions. The presence of functional groups such as the methanesulfonyl moiety enhances its reactivity profile.
Key reactions include:
These reactions are crucial for understanding its metabolic pathways and potential interactions within biological systems .
Selexipag-d10 functions primarily as an agonist for the prostacyclin receptor (IP receptor). Upon binding to this receptor, it triggers a cascade of intracellular events leading to:
The efficacy of Selexipag-d10 in clinical settings stems from its ability to mimic the effects of endogenous prostacyclin while providing a longer duration of action compared to traditional prostacyclin therapies .
Selexipag-d10 exhibits distinct physical properties:
These properties are essential for determining safe handling practices and storage conditions in laboratory settings .
Selexipag-d10 is primarily utilized in research related to pulmonary arterial hypertension. Its deuterated form allows for advanced pharmacokinetic studies, enabling scientists to track metabolic pathways more accurately due to the distinct mass difference conferred by deuterium labeling.
Potential applications include:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3